molecular formula C14H11NO2S B12863565 Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate

Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate

Cat. No.: B12863565
M. Wt: 257.31 g/mol
InChI Key: PVUXFACDGTYFKH-UHFFFAOYSA-N
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Description

Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused ring system that includes a thiophene ring and a quinoline moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thienoquinoline precursors under acidic or basic conditions. For instance, a common synthetic route involves the following steps:

    Formation of the Thienoquinoline Core: This can be achieved by reacting 2-aminothiophene with a suitable aldehyde or ketone to form the thieno[2,3-b]quinoline scaffold.

    Esterification: The carboxylate group is introduced by esterification of the carboxylic acid derivative using methanol and a catalytic amount of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the quin

Properties

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate

InChI

InChI=1S/C14H11NO2S/c1-8-4-3-5-9-6-10-7-11(14(16)17-2)18-13(10)15-12(8)9/h3-7H,1-2H3

InChI Key

PVUXFACDGTYFKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C=C(SC3=N2)C(=O)OC

Origin of Product

United States

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